molecular formula C13H23NO3 B13549824 Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

Cat. No.: B13549824
M. Wt: 241.33 g/mol
InChI Key: INAJZWROAFSDHN-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate: is a chemical compound with the molecular formula C13H23NO3 It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate typically involves multiple steps and organic synthesis techniques. One common method involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product . Industrial production methods may involve scaling up these laboratory procedures with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate can be compared with other spirocyclic compounds such as:

Biological Activity

Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (CAS No. 2413876-64-7) is a chemical compound with notable biological activity, primarily due to its unique spirocyclic structure and functional groups. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C13H23NO3
  • Molecular Weight : 241.33 g/mol
  • CAS Number : 2413876-64-7

The compound features a hydroxy group and a tert-butyl ester, which are critical for its biological interactions. Its spirocyclic framework contributes to its structural uniqueness, allowing it to engage with specific biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The hydroxy group plays a pivotal role in modulating enzyme-substrate interactions and influencing protein-ligand binding dynamics.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby altering their functionality.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways associated with cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against specific bacterial strains.
  • Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress, indicating possible applications in neurodegenerative disease research.
  • Anti-inflammatory Activity : It may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory disorders.

Case Study 1: Neuroprotective Effects

A study conducted on neuronal cell lines demonstrated that this compound significantly reduced cell death induced by oxidative stress. This suggests its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study 2: Antimicrobial Activity

In vitro tests revealed that the compound exhibited inhibitory effects against Gram-positive bacteria, indicating its potential as an antimicrobial agent. Further research is required to elucidate the exact mechanisms of action.

Comparative Analysis

To better understand the biological significance of this compound, it can be compared with similar compounds:

Compound NameStructureBiological Activity
Tert-butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylateSimilar spirocyclic structureExhibits stronger antimicrobial properties
Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylateContains an oxygen atom in the structurePotentially more effective in neuroprotection

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-10(15)8-13(14)6-4-5-7-13/h10,15H,4-9H2,1-3H3

InChI Key

INAJZWROAFSDHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC12CCCC2)O

Origin of Product

United States

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